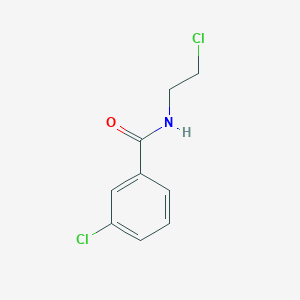

3-Chloro-n-(2-chloroethyl)benzamide

Description

3-Chloro-N-(2-chloroethyl)benzamide is a benzamide derivative characterized by a 3-chlorophenyl group and an N-(2-chloroethyl) substituent. Alkylating agents are critical in medicinal chemistry for their ability to modify DNA, making them relevant in anticancer therapies . The compound’s synthesis typically involves coupling 3-chlorobenzoic acid with 2-chloroethylamine, using reagents like thionyl chloride to activate the carboxylic acid group .

Propriétés

IUPAC Name |

3-chloro-N-(2-chloroethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c10-4-5-12-9(13)7-2-1-3-8(11)6-7/h1-3,6H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEWWFDMRKFKEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50295368 | |

| Record name | 3-chloro-n-(2-chloroethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15258-03-4 | |

| Record name | NSC101533 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-n-(2-chloroethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-n-(2-chloroethyl)benzamide typically involves the following steps:

Benzamide Formation: The starting material, benzoyl chloride, is reacted with ammonia to form benzamide.

Chlorination: The benzamide undergoes chlorination to introduce chlorine atoms at the desired positions on the benzene ring.

Ethylamine Addition: The chlorinated benzamide is then reacted with 2-chloroethylamine to introduce the ethylamine group.

Industrial Production Methods: In an industrial setting, the production of 3-Chloro-n-(2-chloroethyl)benzamide may involve large-scale reactions using specialized reactors and controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Chloro-n-(2-chloroethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Substitution reactions can introduce different functional groups onto the benzene ring or ethyl chain.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.

Reduction Products: Amines or alcohols.

Substitution Products: Halogenated or alkylated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

One of the primary applications of 3-Chloro-N-(2-chloroethyl)benzamide is in the development of anticancer agents. The compound exhibits properties that can inhibit tumor growth, particularly in the context of targeting specific cancer pathways. For instance, it has been investigated as a potential inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .

Mechanism of Action

The mechanism by which 3-Chloro-N-(2-chloroethyl)benzamide exerts its effects involves the modulation of gene expression through epigenetic changes. By inhibiting HDACs, the compound can lead to the reactivation of tumor suppressor genes and the downregulation of oncogenes, making it a candidate for combination therapies in oncology .

Synthesis and Formulation

Synthesis Pathways

The synthesis of 3-Chloro-N-(2-chloroethyl)benzamide can be achieved through various chemical routes. A common method involves reacting 3-chlorobenzoic acid with 2-chloroethylamine under controlled conditions to yield the desired amide product. This synthesis is crucial for producing the compound in sufficient quantities for research and development purposes .

Formulation Examples

In pharmaceutical formulations, 3-Chloro-N-(2-chloroethyl)benzamide can be combined with excipients to create effective dosage forms. For instance, tablets containing this compound have been prepared with lactose, maize starch, and magnesium stearate to ensure proper bioavailability and stability .

Beyond medicinal chemistry, 3-Chloro-N-(2-chloroethyl)benzamide has potential applications in material science, particularly as a building block for polymer synthesis. Its chlorinated structure allows for further functionalization, which can lead to materials with specific properties such as enhanced thermal stability or chemical resistance.

Mécanisme D'action

The mechanism by which 3-Chloro-n-(2-chloroethyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural Variations and Crystallographic Insights

- 3-Chloro-N-(2-nitrophenyl)benzamide ():

This analog replaces the 2-chloroethyl group with a 2-nitrophenyl substituent. Crystallographic studies reveal a planar amide moiety and intermolecular Cl···Cl interactions (3.943 Å), influencing solid-state packing. The dihedral angles between aromatic rings (15.2° and 8.2°) suggest conformational flexibility, which may affect binding to biological targets . - JNJ-63533054 ():

The N-(2-oxoethyl) substituent in this compound enhances blood-brain barrier (BBB) penetration, making it a potent neurotherapeutic agent (EC50 = 16 nM for GPCR agonism). Structural differences, such as the oxo group, improve solubility and target selectivity compared to the chloroethyl group in the parent compound .

Physicochemical Properties

- In contrast, JNJ-63533054’s oxoethyl group balances solubility and BBB penetration .

- Alkylating vs. Carbamoylating Activity :

Nitrosoureas () highlight that alkylating potency correlates with therapeutic index. The chloroethyl group in 3-Chloro-N-(2-chloroethyl)benzamide likely prioritizes alkylation over carbamoylation, improving cytotoxicity but requiring careful toxicity profiling .

Data Table: Key Comparative Properties

Activité Biologique

3-Chloro-n-(2-chloroethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

3-Chloro-n-(2-chloroethyl)benzamide is a derivative of benzamide with two chlorine substituents. Its chemical structure can be represented as follows:

- Chemical Formula : C₁₃H₉Cl₂N O

- Molecular Weight : 276.12 g/mol

The biological activity of 3-Chloro-n-(2-chloroethyl)benzamide can be attributed to its ability to interact with various cellular targets. Research indicates that compounds with similar structures exhibit anticancer properties through mechanisms such as:

- Histone Deacetylase Inhibition : Some derivatives have shown inhibition of HDAC enzymes, which play a crucial role in cancer cell proliferation and survival .

- Induction of Apoptosis : Compounds in this class have been observed to induce apoptosis in cancer cells, leading to reduced cell viability and tumor growth .

Efficacy Against Cancer Cell Lines

Several studies have investigated the efficacy of 3-Chloro-n-(2-chloroethyl)benzamide against various cancer cell lines. The following table summarizes key findings regarding its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 1.30 | HDAC inhibition |

| A549 | 4.3 | Induction of apoptosis |

| SKRB-3 | 1.2 | Broad-spectrum anticancer activity |

| SW620 | 4.3 | Inhibition of cell proliferation |

Case Studies

- HepG2 Cell Line Study : A study demonstrated that 3-Chloro-n-(2-chloroethyl)benzamide exhibited strong antiproliferative effects on HepG2 cells, with an IC50 value significantly lower than that of standard treatments like SAHA (suberoylanilide hydroxamic acid) . This suggests its potential as a novel therapeutic agent for liver cancer.

- Mechanistic Insights : Flow cytometry analysis indicated that treatment with this compound led to a dose-dependent increase in apoptotic cells within the HepG2 population, confirming its role in triggering programmed cell death .

Toxicity and Safety Profile

While exploring the biological activities, it is also crucial to consider the toxicity associated with 3-Chloro-n-(2-chloroethyl)benzamide. The compound has been noted to cause serious eye irritation and is toxic to aquatic life, indicating the need for careful handling and further investigation into its safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.